1-[(2,4-dichlorophenyl)methyl]-3-[4-ethyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one is a complex organic compound with potential applications in pharmaceuticals, particularly in the field of antifungal and antibacterial agents. This compound features multiple functional groups that contribute to its biological activity and chemical properties.
This compound can be classified under the category of triazole derivatives and dihydropyridinones, which are known for their diverse biological activities. The presence of a dichlorophenyl group enhances its lipophilicity, while the triazole ring is often associated with antifungal properties. The specific structure suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 1-[(2,4-dichlorophenyl)methyl]-3-[4-ethyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions.
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular formula for this compound is , indicating a complex structure with multiple heteroatoms.
CC(C)C(=O)N1CC=CC(N=C(N)N=N)C1=OThis notation encodes the structure in a way that can be interpreted by cheminformatics software for modeling and simulation purposes.
The compound can undergo various chemical reactions typical for triazole and pyridine derivatives:
These reactions are vital for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for compounds like 1-[(2,4-dichlorophenyl)methyl]-3-[4-ethyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2-dihydropyridin-2-one typically involves:
Quantitative data on IC50 values (the concentration required to inhibit 50% of target activity) would provide insight into the efficacy of this compound against specific biological targets.
The physical properties include:
Chemical properties include:
Relevant analyses such as melting point determination, spectral analysis (NMR, IR), and chromatography (HPLC) would provide further insights into purity and identity.
This compound has potential applications in various fields:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: